molecular formula C15H11N3O2 B13967357 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-

Cat. No.: B13967357
M. Wt: 265.27 g/mol
InChI Key: BMWBJIDMOCSHDW-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H11N3O2/c19-15(20)14-9-13(11-5-4-8-16-10-11)17-18(14)12-6-2-1-3-7-12/h1-10H,(H,19,20)

InChI Key

BMWBJIDMOCSHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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